1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid
Overview
Description
1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of Action
Compounds with similar structures have been used for a wide range of biological targets .
Mode of Action
It is known that similar compounds can interact with their targets in various ways, leading to different biological activities .
Biochemical Pathways
Related compounds have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Result of Action
Similar compounds have shown to inhibit cellular proliferation in certain human tumor cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid typically involves the condensation of 1,3-difunctional electrophilic substrates with hydrazines . One common method includes the reaction of 4-pyridinecarboxaldehyde with methylhydrazine, followed by cyclization to form the pyrazole ring. The reaction conditions often involve the use of acetic acid as a catalyst and ethanol as a solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles such as solvent-free reactions and the use of heterogeneous catalysts to improve yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazolone derivatives.
Reduction: Reduction reactions can convert the pyrazole ring to pyrazoline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include pyrazolone derivatives, pyrazoline derivatives, and various substituted pyrazoles and pyridines .
Scientific Research Applications
1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and as a precursor in the synthesis of various industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine: Similar in structure but with different biological activities.
Trifluoromethylpyridine: Contains a trifluoromethyl group, used in agrochemicals and pharmaceuticals.
Pyrazolo[1,5-a]pyrimidine: Known for its significant photophysical properties and applications in material science.
Uniqueness
1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid is unique due to its specific structural features that allow for diverse chemical modifications and its potential for a wide range of biological activities. Its combination of a pyrazole and pyridine ring makes it a versatile scaffold in medicinal chemistry .
Properties
IUPAC Name |
2-methyl-5-pyridin-4-ylpyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-13-9(10(14)15)6-8(12-13)7-2-4-11-5-3-7/h2-6H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAACORTNIPHEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=NC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
911468-31-0 | |
Record name | 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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